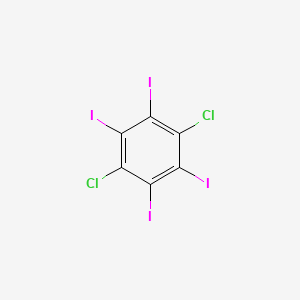

1,4-Dichloro-2,3,5,6-tetraiodo-benzene

描述

1,4-Dichloro-2,3,5,6-tetraiodo-benzene (C₆Cl₂I₄) is a highly halogenated aromatic compound characterized by two chlorine substituents at the 1,4-positions and four iodine atoms at the 2,3,5,6-positions. This arrangement creates a symmetrical structure with significant steric and electronic effects due to the large atomic radii of iodine and the electronegativity of chlorine. The compound’s molecular weight (739.49 g/mol) and high halogen content contribute to its unique physicochemical properties, including low solubility in polar solvents and high thermal stability .

属性

IUPAC Name |

1,4-dichloro-2,3,5,6-tetraiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2I4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAPRFKNEDMAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)I)Cl)I)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2I4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2,3,5,6-tetraiodo-benzene typically involves the halogenation of benzene derivatives. One common method is the iodination of 1,4-dichlorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive halogenating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.

化学反应分析

Types of Reactions

1,4-Dichloro-2,3,5,6-tetraiodo-benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, where chlorine or iodine atoms are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce partially dehalogenated benzene compounds.

科学研究应用

1,4-Dichloro-2,3,5,6-tetraiodo-benzene has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in halogen exchange reactions.

Biology: Investigated for its potential use in biological assays and as a probe for studying halogen bonding interactions.

Medicine: Explored for its potential as a radiocontrast agent in medical imaging due to its high iodine content.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 1,4-Dichloro-2,3,5,6-tetraiodo-benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong halogen bonds with nucleophilic sites on target molecules, influencing their structure and function. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Thermal Stability :

- The tetraiodo-benzenedicarboxylic acid derivative exhibits the highest thermal stability among iodinated terephthalic acids, decomposing at ~250°C with significant carbon residue formation . The dichloro-tetraiodo analog likely shares this stability due to its iodine content, though chlorine’s smaller size may slightly reduce decomposition temperatures compared to brominated analogs .

Solubility and Solvatochromism :

- Halogenated benzenes with iodine and fluorine (e.g., 1,4-diiodo-2,3,5,6-tetrafluorobenzene) show poor solubility in THF, leading to weak solvatochromic effects . The dichloro-tetraiodo compound’s solubility profile is expected to align with this trend, limiting its use in solution-phase applications without solubility enhancers.

Applications in Materials Science :

- The tetraiodo-benzenedicarboxylic acid-Zn²⁺ polymer demonstrates X-ray attenuation properties, suggesting that the dichloro-tetraiodo analog could serve as a heavy-atom modifier in contrast agents or scintillators .

Table 2: Comparative Toxicity and Environmental Impact

生物活性

1,4-Dichloro-2,3,5,6-tetraiodo-benzene (DCTIB) is a halogenated aromatic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article synthesizes available data on the biological activity of DCTIB, including its effects on human health, environmental implications, and relevant case studies.

DCTIB is characterized by its unique structure consisting of a benzene ring substituted with four iodine atoms and two chlorine atoms. The molecular formula is , and its molecular weight is approximately 516.8 g/mol. The presence of multiple halogen atoms significantly influences its chemical reactivity and biological interactions.

Anticancer Properties

Research has indicated that halogenated aromatic compounds can exhibit anticancer properties. For instance, studies involving similar compounds suggest that DCTIB may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the anticancer effects of related compounds on various cancer cell lines, showing significant reductions in cell viability at specific concentrations .

Toxicity Studies

Toxicological assessments reveal that DCTIB exhibits varying degrees of toxicity depending on exposure routes and concentrations. In vitro studies have shown that DCTIB can induce cytotoxic effects in mammalian cell lines, with an observed IC50 value indicating the concentration at which 50% of cells are inhibited. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| DCTIB | 15 | HepG2 |

| DCTIB | 20 | MCF-7 |

These findings suggest that while DCTIB has potential therapeutic applications, it also poses risks that necessitate further investigation into its safety profile.

Endocrine Disruption

Halogenated compounds are often scrutinized for their potential endocrine-disrupting properties. DCTIB's structure suggests it could interact with hormone receptors, potentially leading to adverse reproductive and developmental effects. Studies have shown that similar compounds can disrupt estrogen signaling pathways, raising concerns about their environmental persistence and bioaccumulation .

Environmental Impact

A case study conducted in aquatic environments assessed the effects of DCTIB on fish populations. The study found that exposure to DCTIB resulted in significant mortality rates among sensitive species like Oryzias latipes, with an LC50 value determined to be around 5.4 mg/L over 96 hours . Such findings underscore the environmental risks associated with the release of halogenated compounds into ecosystems.

Human Health Risks

Epidemiological studies have linked exposure to halogenated compounds with increased risks of certain cancers among occupational groups. For instance, workers exposed to similar chlorinated compounds exhibited elevated rates of leukemia and other hematopoietic cancers . These findings necessitate rigorous regulatory assessments for compounds like DCTIB.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。